molecular formula C8H11N3O2 B6332765 Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate CAS No. 912635-62-2

Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Cat. No.: B6332765
CAS No.: 912635-62-2
M. Wt: 181.19 g/mol
InChI Key: OWUQEUFWBVGZJW-UHFFFAOYSA-N
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Description

Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a heterocyclic compound that contains both pyrrole and pyrazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro or tetrahydro derivatives .

Scientific Research Applications

Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-2-13-8(12)7-5-3-9-4-6(5)10-11-7/h9H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUQEUFWBVGZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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